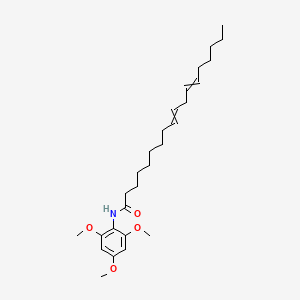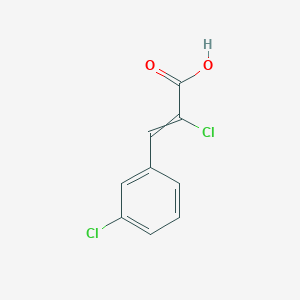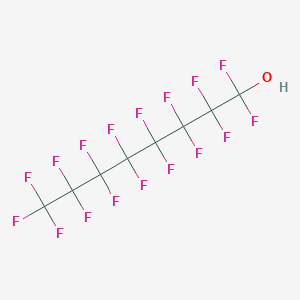![molecular formula C12H22O B14294672 [1-(Pent-4-en-1-yl)cyclohexyl]methanol CAS No. 113009-20-4](/img/structure/B14294672.png)
[1-(Pent-4-en-1-yl)cyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Pent-4-en-1-yl)cyclohexyl]methanol: is a chemical compound characterized by a cyclohexyl ring substituted with a pent-4-en-1-yl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pent-4-en-1-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: : The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride .
Substitution: : It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated cyclohexyl derivatives
Scientific Research Applications
Chemistry: : [1-(Pent-4-en-1-yl)cyclohexyl]methanol is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions .
Biology: : The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions .
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments .
Industry: : It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mechanism of Action
The mechanism of action of [1-(Pent-4-en-1-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities and cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Shares a cyclohexyl ring but differs in functional groups and reactivity.
Uniqueness
Properties
CAS No. |
113009-20-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(1-pent-4-enylcyclohexyl)methanol |
InChI |
InChI=1S/C12H22O/c1-2-3-5-8-12(11-13)9-6-4-7-10-12/h2,13H,1,3-11H2 |
InChI Key |
BGYIEFFTVYEDLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1(CCCCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)









![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)

